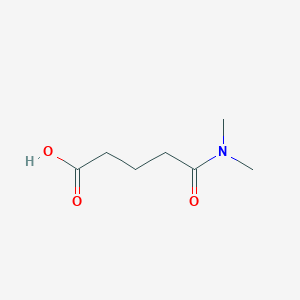

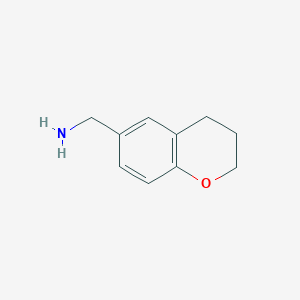

4-(Oxan-4-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in several studies. For instance, the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored to produce water-soluble and self-doped polyaniline derivatives . Another study reports the successful synthesis of a novel monomer by linking α-carbon on ethylenedioxythiophene to aniline at the para position, which was then polymerized electrochemically . These methods of synthesis, involving chemical oxidation and electrochemical techniques, could potentially be applied to the synthesis of 4-(Oxan-4-yl)aniline.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their properties and applications. For example, the structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit was elucidated using various spectroscopic techniques and theoretical calculations . Similarly, the structure of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives was studied by single crystal X-ray diffraction, revealing intramolecular hydrogen bonding . These studies highlight the importance of structural analysis in understanding the behavior of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions. The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides demonstrates the versatility of aniline compounds in synthetic chemistry . Additionally, aniline-mediated oxidative C-C bond cleavage of α-alkoxy aldehydes has been reported, showcasing the role of aniline as a mediator in oxidative reactions . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The study of non-symmetric liquid crystal dimers based on aniline derivatives shows that the thermal and optical behavior can vary with different terminal substituents . The electrical conductivities of polyaniline copolymers were found to be affected by the incorporation of alkoxysulfonated substituents . These findings suggest that the properties of this compound would also be dependent on its specific molecular structure and substituents.

Applications De Recherche Scientifique

Electrochemical Synthesis and Solar Cell Applications

4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl)aniline, a novel monomer, has been synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown potential in the fabrication of dye-sensitized solar cells, demonstrating a significant increase in energy conversion efficiency compared to conventional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Electrochromic Materials

Electrochromic materials incorporating a donor-acceptor system with derivatives of 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline have been synthesized. These materials exhibit significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Nanoparticle Conjugation for Biomedical Imaging

Aniline-catalyzed oxime chemistry has been utilized to conjugate cell-penetrating peptides to superparamagnetic iron oxide nanoparticles. This conjugation significantly enhances the internalization of these nanoparticles in cells, indicating potential applications in biomedical imaging (Cavalli, Carbajo, Acosta, Lope-Piedrafita, Candiota, Arús, Royo, & Albericio, 2012).

Electroluminescent Materials

A class of emitting amorphous molecular materials, including derivatives of 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been designed. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for organic electroluminescent devices capable of emitting multicolor light, including white (Doi, Kinoshita, & Okumoto, Y. Shirota, 2003).

Corrosion Inhibition

A synthesized compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been studied for its corrosion inhibiting properties on mild steel in acidic solutions. It demonstrates efficient inhibition, indicating potential as a corrosion inhibitor (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Orientations Futures

Propriétés

IUPAC Name |

4-(oxan-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKIQSVHYPMNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606139 | |

| Record name | 4-(Oxan-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62071-40-3 | |

| Record name | 4-(Oxan-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)